Veratril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

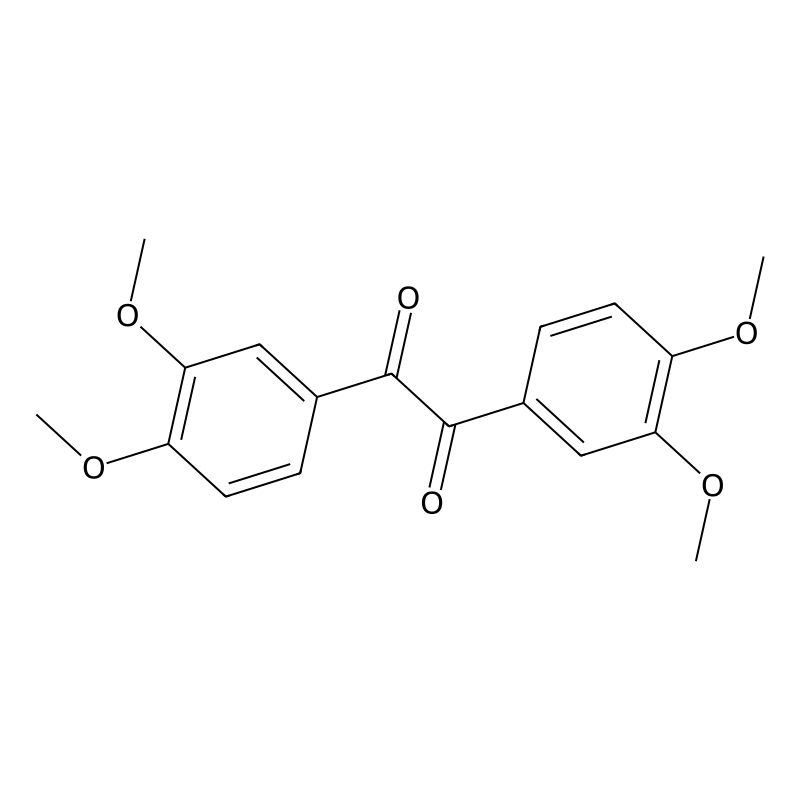

Veratril (3,3',4,4'-tetramethoxybenzil) is a highly stable, symmetric aromatic 1,2-diketone widely utilized as an advanced building block in organic synthesis, materials science, and photochemistry. Structurally characterized by its orthorhombic crystal lattice and four electron-donating methoxy groups, it serves as a critical precursor for synthesizing complex heterocycles (e.g., quinoxalines, imidazoles) and rigid macrocycles. In procurement contexts, it is primarily selected over simpler benzils or partially hydroxylated analogs (like vanillil) due to its superior thermal stability, distinct electronic profile, and fully protected phenolic positions, which streamline downstream base-catalyzed condensations and high-temperature formulations [1].

Substituting Veratril with the unsubstituted parent compound (benzil) or its partially hydroxylated precursor (vanillil) typically leads to process failures in both synthesis and material formulation. In heterocycle synthesis, the free hydroxyl groups of vanillil are reactive under basic conditions, leading to phenoxide-driven side reactions and requiring additional protection-deprotection steps that reduce overall yield. Compared to unsubstituted benzil, Veratril's four methoxy groups significantly alter its electronic and steric properties, driving a massive increase in melting point (from ~95 °C to ~224 °C) due to strong intermolecular C-H...O contacts. This renders standard benzil entirely unsuitable as a drop-in replacement for high-temperature polymer processing or sterically demanding enzyme inhibitor scaffolds[1].

Superior Thermal Stability for Melt-Processing and High-Temperature Formulations

Crystallographic studies confirm that Veratril crystallizes in the orthorhombic Fdd2 space group, where its lattice is highly stabilized by intermolecular C–H⋯O contacts in a herringbone arrangement [1]. This structural rigidity translates to a melting point of 224–225 °C, which is dramatically higher than that of unsubstituted benzil (~95 °C) [2]. This ~130 °C thermal advantage allows Veratril to survive high-temperature melt-processing conditions that would cause standard benzil to melt, volatilize, or degrade prematurely.

| Evidence Dimension | Melting Point / Thermal Stability |

| Target Compound Data | 224–225 °C (Veratril) |

| Comparator Or Baseline | ~95 °C (Benzil) |

| Quantified Difference | ~130 °C higher thermal stability threshold |

| Conditions | Solid-state thermal characterization |

Essential for buyers formulating high-temperature polymers or solid-state materials where the additive must maintain its particulate integrity during processing.

Elimination of Protection Steps in Heterocycle Synthesis

When synthesizing dimethoxy-aryl substituted heterocycles such as quinoxalines or imidazoles, starting from Vanillil (which contains free phenolic -OH groups) often results in unwanted side reactions or requires prior methylation. Veratril, obtained in ~80.5% yield via the direct methylation of vanillil disodium salts, provides a fully protected 1,2-diketone core. This allows direct, clean condensation with diamines or aminoacetals under basic or harsh conditions without phenoxide interference, streamlining the synthetic route and improving downstream yields of complex macrocycles and alkaloids [1].

| Evidence Dimension | Synthetic Route Efficiency |

| Target Compound Data | Fully protected (methoxy) diketone; direct cyclization |

| Comparator Or Baseline | Vanillil (free -OH groups requiring protection) |

| Quantified Difference | Elimination of 1-2 synthetic steps (protection/deprotection) |

| Conditions | Base-catalyzed condensation with aminoacetals/diamines |

Reduces reagent costs, eliminates intermediate purification steps, and improves overall yield for industrial scale-up of target heterocycles.

Steric Modulation of Carboxylesterase (CE) Inhibition

Benzil is a known potent inhibitor of mammalian carboxylesterases (CEs), but its broad activity lacks selectivity. QSAR and molecular docking studies demonstrate that substitutions on the benzene rings of the 1,2-dione core drastically alter the inhibition constant (Ki). The four methoxy groups of Veratril introduce significant steric bulk and alter the rotational constraints around the dione dihedral angle. This steric clash within the active site, which is lined with aromatic residues (tyrosine, phenylalanine), shifts the binding affinity compared to the unhindered parent benzil, allowing for the development of highly selective CE inhibitor profiles [1].

| Evidence Dimension | Active Site Steric Interaction (QSAR) |

| Target Compound Data | High steric bulk (4x methoxy groups) altering dihedral rotation |

| Comparator Or Baseline | Unsubstituted Benzil (unhindered, broad-spectrum high potency) |

| Quantified Difference | Shift from broad-spectrum to sterically-selective inhibition profile |

| Conditions | In vitro mammalian carboxylesterase (CE) assays |

Crucial for pharmaceutical procurement seeking a tunable 1,2-dione scaffold to achieve specific enzyme selectivity rather than broad-spectrum inhibition.

Synthesis of Supramolecular Macrocycles and Alkaloids

Veratril's fully protected methoxy groups and rigid 1,2-dione structure make it an ideal precursor for synthesizing bowl-shaped cyclotriveratrylene (CTV) derivatives, papaverine analogs, and related supramolecular host molecules. Its stability prevents the side reactions that plague unprotected phenolic analogs during the harsh acidic or basic conditions required for macrocyclization [1].

High-Temperature Photochemical Formulations

Due to its exceptionally high melting point (224–225 °C) driven by its herringbone crystal lattice, Veratril is highly suited for use as a photo-active additive or intermediate in polymer melts and coatings that require processing temperatures well above the thermal limit of standard benzil (~95 °C) [2].

Development of Selective Carboxylesterase Inhibitors

In medicinal chemistry, Veratril serves as a sterically hindered scaffold for designing selective inhibitors of mammalian carboxylesterases. The bulky methoxy groups force specific dihedral conformations that prevent the broad-spectrum binding seen with unsubstituted benzil, allowing researchers to target specific CE isoforms [3].

References

- [1] Allen, R. H., et al. "Studies in the Polyoxyphenol Series: IX. The Synthesis of Papaverine and Papaveraldine by the Pomeranz-Fritsch Method." Canadian Journal of Chemistry 33.4 (1955): 733-740.

- [2] Sengul, A., et al. "Structural and vibrational investigation of 1, 2-bis(3, 4-dimethoxyphenyl) ethane-1, 2-dione (Veratril): Experimental and theoretical studies." Structural Chemistry 19.3 (2008): 467-476.

- [3] Wadkins, R. M., et al. "Inhibition of Carboxylesterases by Benzil (Diphenylethane-1,2-dione) and Heterocyclic Analogues Is Dependent upon the Aromaticity of the Ring and the Flexibility of the Dione Moiety." Journal of Medicinal Chemistry 48.15 (2005): 4851-4859.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2